2-Bromo-5-chloropyrazine
Overview
Description
2-Bromo-5-chloropyrazine is a halogenated pyrazine derivative with the molecular formula C4H2BrClN2. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that pyrazine derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
Pyrazine derivatives, in general, can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, or by participating in biochemical reactions .
Biochemical Pathways
Pyrazine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which can be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloropyrazine can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other molecules or ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloropyrazine can be synthesized through several methods, including halogenation of pyrazine. One common approach involves the bromination and chlorination of pyrazine using bromine and chlorine gases under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where pyrazine is reacted with bromine and chlorine in the presence of a catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) and alkyl halides.
Major Products Formed:
Oxidation: Produces oxo derivatives of this compound.
Reduction: Yields reduced forms of the compound.
Substitution: Results in the formation of substituted pyrazines with different functional groups.
Scientific Research Applications
2-Bromo-5-chloropyrazine is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials and the study of biological systems.
Comparison with Similar Compounds
2-Bromo-5-chloropyrazine is similar to other halogenated pyrazines, such as 2-chloro-5-bromopyrazine and 2-bromo-6-chloropyrazine. its unique combination of bromine and chlorine atoms at specific positions on the pyrazine ring distinguishes it from these compounds. This unique structure contributes to its distinct chemical reactivity and applications.
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Properties
IUPAC Name |
2-bromo-5-chloropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCPLGLOAZWCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653323 | |
Record name | 2-Bromo-5-chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-21-8 | |
Record name | 2-Bromo-5-chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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